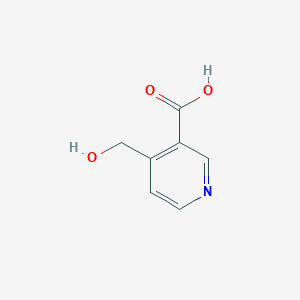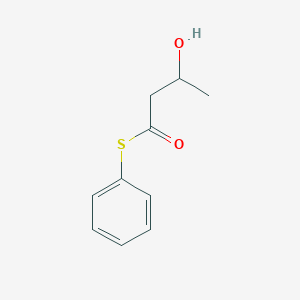
(2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone
Descripción general
Descripción
“(2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone” is a chemical compound with the molecular formula C14H10F3NO . It has a molecular weight of 265.23 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(C1=CC(C(F)(F)F)=CC=C1N)C2=CC=CC=C2 . This indicates that the compound contains a trifluoromethyl group attached to a phenyl ring, which is further attached to a carbonyl group and another phenyl ring . Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Aplicaciones Científicas De Investigación
Role in Amino Acid Metabolism
Aromatic amino acids, such as phenylalanine and tryptophan, play crucial roles in various biological processes, including protein synthesis, neurotransmitter production, and metabolic regulation. Studies on these amino acids have highlighted their importance in maintaining metabolic health and their involvement in disease mechanisms (Mastrototaro et al., 2016; Höglund et al., 2019).
Impact on Neurotransmitter Synthesis
Tryptophan, an aromatic amino acid, is a precursor to serotonin, a key neurotransmitter involved in regulating mood, appetite, and sleep. Research on tryptophan and its derivatives underscores the intricate relationship between dietary amino acids and brain function, highlighting the potential for targeted dietary interventions in managing neurological disorders (Diksic & Young, 2001).
Interaction with Microbiota
Aromatic amino acids and their metabolites interact with the gut microbiota, influencing gut health and systemic inflammation. These interactions can have far-reaching implications for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), highlighting the potential for microbiota-targeted therapies (Shcherbakova et al., 2020).
Potential in Drug Metabolism and Stability Studies
Studies on compounds like nitisinone, which share structural similarities with aromatic amino acid derivatives, provide insights into drug metabolism, stability, and degradation pathways. Such research is crucial for understanding the pharmacokinetics and pharmacodynamics of therapeutic agents, as well as their interaction with biological systems (Barchańska et al., 2019).
Anticancer Research
The metabolism of amino acids like methionine, which is structurally related to aromatic amino acids, has been studied in the context of cancer. Methionine dependency is a characteristic of many cancer cells, and restricting methionine intake can inhibit cancer growth. This highlights the potential of dietary interventions and metabolic targeting in cancer therapy (Cavuoto & Fenech, 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[2-amino-5-(trifluoromethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)10-6-7-12(18)11(8-10)13(19)9-4-2-1-3-5-9/h1-8H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMOBHGSHDKJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515211 | |
| Record name | [2-Amino-5-(trifluoromethyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
732-34-3 | |
| Record name | [2-Amino-5-(trifluoromethyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



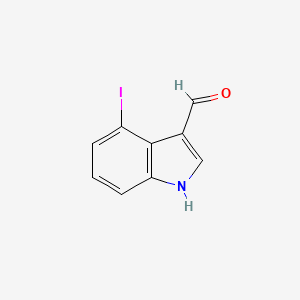

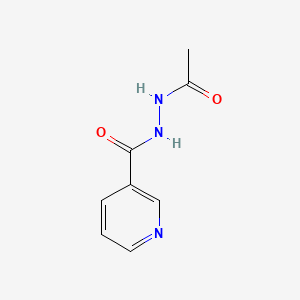
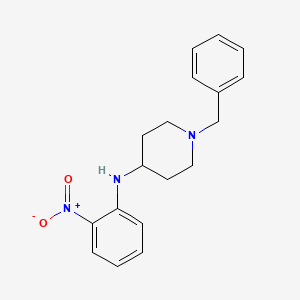

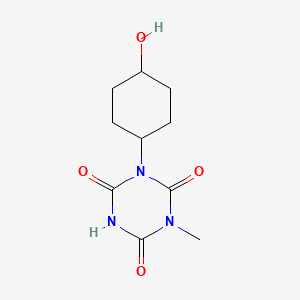


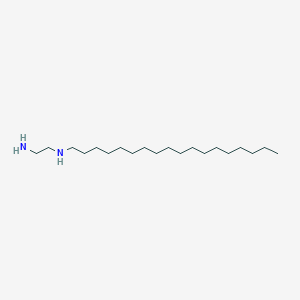
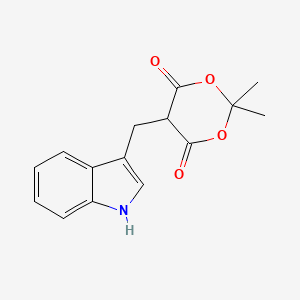
![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethyl)isoquinolinium bromide](/img/structure/B3056596.png)

